molecular formula C10H9F3O3 B3024353 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid CAS No. 81655-41-6

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Cat. No.: B3024353
CAS No.: 81655-41-6
M. Wt: 234.17 g/mol
InChI Key: JJYKJUXBWFATTE-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid is a carboxylic acid with the molecular formula C10H9F3O3. It is known for its unique structural features, including a trifluoromethyl group, a methoxy group, and a phenyl group attached to a propanoic acid backbone. This compound is often referred to as Mosher’s acid and is widely used as a chiral derivatizing agent in stereochemical studies .

Mechanism of Action

Target of Action

Mosher’s acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is primarily used as a chiral derivatizing agent . It reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy . Therefore, the primary targets of Mosher’s acid are alcohols and amines.

Mode of Action

The mode of action of Mosher’s acid involves the formation of esters or amides through a reaction with alcohols or amines . The crystal structure of Mosher’s salt, prepared from Mosher’s acid and phenylethylamine, was determined using X-ray crystallography . In the crystalline salt, the bifurcated hydrogen bond (i.e., the methoxy-group-assisted salt bridge) and the aromatic C–H⋯π interaction formed the closest ion pair of the MTPA anion and phenylethylamine cation .

Biochemical Pathways

The biochemical pathways affected by Mosher’s acid are primarily related to the stereochemical determination of alcohols and amines . The formation of esters or amides allows for the determination of the absolute configuration of these compounds using NMR spectroscopy .

Result of Action

The primary result of Mosher’s acid action is the formation of esters or amides with alcohols or amines . These derivatives allow for the determination of the absolute configuration of the original compounds, providing valuable information for the study of chirality in chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid is unique due to its trifluoromethyl group, which enhances its ability to form stable derivatives and facilitates accurate stereochemical analysis. Its methoxy group also contributes to its reactivity and usefulness in various chemical reactions .

Properties

IUPAC Name

3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYKJUXBWFATTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897007
Record name (+/-)-Mosher's acid
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Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81655-41-6, 56135-03-6
Record name α-Methoxy-α-trifluoromethylphenylacetic acid
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Record name Mosher's acid
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Record name alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+/-)-
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Record name α-Methoxy-α-(trifluoromethyl)phenylacetic acid
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Record name (�±)-alpha -Methoxy-alpha -trifluoromethylphenylacetic acid
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Record name .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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